(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N3O7S2 and its molecular weight is 479.52. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural components include:
- Ethyl group : Enhances lipophilicity.
- Benzothiazole ring : Associated with antibacterial and anticancer properties.
- Sulfamoyl group : Potentially contributes to anti-inflammatory effects.
- Dimethoxybenzoyl imino group : May play a role in modulating biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study demonstrated that related benzothiazole derivatives inhibited the proliferation of HCT-116 colon cancer cells with an IC50 value of 0.66 µM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against several bacterial strains. For example, compounds featuring similar moieties have been tested against Klebsiella pneumoniae, showing significant antibacterial effects .
Anti-inflammatory Effects
The presence of the sulfamoyl group in this compound may confer anti-inflammatory properties. Research indicates that related compounds have demonstrated the ability to reduce inflammatory markers in vitro, suggesting a mechanism that could be explored for therapeutic applications in inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that benzothiazole derivatives can activate apoptotic pathways in cancer cells, leading to increased cell death.
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S2/c1-4-30-18(24)11-23-16-6-5-15(32(21,26)27)10-17(16)31-20(23)22-19(25)12-7-13(28-2)9-14(8-12)29-3/h5-10H,4,11H2,1-3H3,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNJPRUOVCHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.